molecular formula C10H9N3O3 B8668920 methyl 4-(2-azidoacetyl)benzoate CAS No. 860344-25-8

methyl 4-(2-azidoacetyl)benzoate

Cat. No.: B8668920
CAS No.: 860344-25-8
M. Wt: 219.20 g/mol
InChI Key: GFUKRPRHIXTRCH-UHFFFAOYSA-N
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Description

Methyl 4-(2-azidoacetyl)benzoate is a versatile aromatic ester building block designed for advanced research applications, particularly in the fields of chemical biology and materials science. Its molecular structure incorporates both an electron-deficient benzoate ester and a reactive azidoacetyl group, making it a valuable precursor for "click chemistry" reactions, including the Staudinger-Bertozzi ligation . This reaction is a powerful tool for the selective and bio-orthogonal conjugation of molecules, such as in the development of integrated chemical probes . The compound's reactivity is defined by the azido group, which can participate in various transformations to introduce new functional groups or act as a ligation handle . Researchers can utilize this compound to synthesize more complex heterocyclic scaffolds or functionalized polymers. The methyl benzoate moiety offers a site for further synthetic manipulation, such as hydrolysis to the carboxylic acid or reduction to the benzyl alcohol. This compound is intended for use in laboratory research only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

860344-25-8

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

methyl 4-(2-azidoacetyl)benzoate

InChI

InChI=1S/C10H9N3O3/c1-16-10(15)8-4-2-7(3-5-8)9(14)6-12-13-11/h2-5H,6H2,1H3

InChI Key

GFUKRPRHIXTRCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A common strategy involves substituting a halogen atom in methyl 4-(2-haloacetyl)benzoate with sodium azide (NaN₃). For example, methyl 4-(2-bromoacetyl)benzoate reacts with NaN₃ in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C to yield the azide. This method parallels the synthesis of azidoalkyloxazoles, where bromoacetyl intermediates undergo azidation with NaN₃ in DMF. Key parameters include:

  • Solvent : DMF enhances NaN₃ solubility and reaction kinetics.

  • Temperature : Elevated temperatures (≥60°C) accelerate substitution but risk azide decomposition.

  • Stoichiometry : A 1.2–1.5 molar excess of NaN₃ ensures complete conversion.

Yields typically range from 70–85%, with purity dependent on post-reaction extraction and crystallization.

Diazotization-Azidation of Aminobenzoate Derivatives

An alternative route starts with methyl 4-(2-aminoacetyl)benzoate. Diazotization with NaNO₂/HCl at 0–5°C generates a diazonium intermediate, which reacts with NaN₃ to form the azide. This method, adapted from azidobenzoic acid synthesis, requires strict pH control (pH 1–3) to prevent diazonium decomposition. Challenges include:

  • Side reactions : Competing hydrolysis or dimerization at higher temperatures.

  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate minimizes acid-induced ester hydrolysis.

Reported yields for analogous reactions are 60–75%, with HPLC purity >95% after column chromatography.

Esterification Strategies for Benzoic Acid Intermediates

The methyl ester group is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Two primary methods dominate:

Acid-Catalyzed Fischer Esterification

Methanol reacts with 4-(2-azidoacetyl)benzoic acid under acidic conditions (H₂SO₄ or HCl). For example, a protocol adapted from methyl 4-aminobenzoate synthesis uses concentrated H₂SO₄ (10% v/v) in methanol under reflux. Key considerations:

  • Catalyst loading : Excess H₂SO₄ (≥15% v/v) risks sulfonation of the aromatic ring.

  • Reaction time : 12–24 hours ensures >90% conversion.

This method is cost-effective but requires careful neutralization (e.g., with Na₂CO₃) to isolate the ester.

Acyl Chloride Intermediate Route

4-(2-Azidoacetyl)benzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The chloride then reacts with methanol at 0–5°C to yield the ester. Advantages include:

  • Mild conditions : Low temperatures prevent azide degradation.

  • High purity : Acyl chlorides are easily purified by distillation.

Yields exceed 85% when using anhydrous methanol and stoichiometric triethylamine to scavenge HCl.

Optimization of Reaction Parameters

Solvent Selection

  • Polar aprotic solvents : DMF or acetonitrile facilitate NaN₃ solubility.

  • Chlorinated solvents : Dichloromethane (DCM) is ideal for acid chloride esterification due to low nucleophilicity.

Catalysts and Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves NaN₃ reactivity in biphasic systems.

  • Desiccants : Molecular sieves (3Å) prevent hydrolysis during esterification.

Comparative Analysis of Synthetic Routes

Method Yield Purity Advantages Disadvantages
Nucleophilic substitution70–85%>90%Simple setup; scalableRequires halogenated precursor
Diazotization-azidation60–75%>95%Avoids halogenated reagentsSensitive to pH/temperature
Fischer esterification80–90%85–90%Cost-effectiveLong reaction time; acidic conditions
Acyl chloride route85–92%>98%High purity; fast kineticsRequires SOCl₂; moisture-sensitive

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-azidoacetyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-azidoacetyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-azidoacetyl)benzoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the compound is used to create stable and biocompatible linkages between molecules .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity: The azidoacetyl group in methyl 4-(2-azidoacetyl)benzoate likely requires careful handling due to the thermal sensitivity of azides, contrasting with more stable substituents like methoxy-oxoethyl or piperazinyl-quinoline .
  • Yield Efficiency: Aminoethyl-substituted benzoates (e.g., ) achieve high yields (83%), whereas ureido derivatives (e.g., ) show moderate yields (31–44%), suggesting steric or electronic challenges in coupling reactions.
Physicochemical and Spectroscopic Properties
  • Solubility: Piperazinyl-quinoline derivatives (C1–C7) crystallize in ethyl acetate, indicating moderate polarity , while aminoethyl-substituted benzoates may exhibit higher solubility in polar solvents due to the basic amine group .
  • Spectroscopy : $^1$H NMR and HRMS are standard for confirming benzoate ester structures. For example, this compound would show distinct azide IR stretches (~2100 cm$^{-1}$) and methyl ester signals (~3.9 ppm in $^1$H NMR), akin to analogs in .
Industrial and Research Viability
  • Scalability : Methyl 4-(2-methoxy-2-oxoethyl)benzoate has documented global production metrics , but azidoacetyl derivatives are likely confined to research settings due to safety concerns.
  • Purification : Chromatographic purity standards (HPLC/UV) apply broadly, as seen in NCATS data for related benzoates .

Q & A

Q. What are the recommended synthetic routes for methyl 4-(2-azidoacetyl)benzoate, and how do reaction conditions influence yield?

Synthesis typically involves azide introduction via nucleophilic substitution or diazo transfer. For example, a two-step protocol may start with 4-(bromoacetyl)benzoate methyl ester reacting with sodium azide in DMF at 60°C (yield: ~75%) . Critical parameters include solvent polarity (DMF enhances azide nucleophilicity), temperature control (avoiding exothermic decomposition), and stoichiometry (1.2–1.5 equivalents of NaN₃ minimizes side reactions). Post-synthesis, column chromatography (silica gel, hexane/EtOAc 7:3) is recommended for purification.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H NMR : Expect a singlet at δ 3.9 ppm (methyl ester), a triplet for the azidoacetyl CH₂ (~δ 3.2 ppm), and aromatic protons (δ 7.8–8.2 ppm).
  • IR : Strong absorbance at ~2100 cm⁻¹ (azide stretch) and 1720 cm⁻¹ (ester C=O).
  • MS : Molecular ion [M+H]⁺ at m/z 249.1 (C₁₁H₁₁N₃O₃). Cross-validate with high-resolution MS for isotopic patterns .

Q. What stability considerations are critical for storing this compound?

Azides are shock- and heat-sensitive. Store at 2–8°C in amber vials under inert gas (N₂/Ar). Avoid contact with heavy metals (e.g., Cu, Fe) to prevent explosive decomposition. Stability studies show <5% degradation over 6 months under these conditions .

Q. Which coupling reactions utilize this compound as a precursor, and what mechanistic challenges arise?

The azide group enables click chemistry (e.g., CuAAC with alkynes). Challenges include:

  • Competing side reactions : Hydrolysis of the ester under basic/acidic conditions.
  • Catalyst optimization : Use Cu(I) with TBTA ligand to prevent Cu-induced azide degradation.
    Yields >90% are achievable in THF/H₂O (1:1) at 25°C .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design evaluates factors:

  • A : Solvent (DMF vs. DMSO)
  • B : Temperature (60°C vs. 80°C)
  • C : NaN₃ equivalents (1.2 vs. 1.5)
    Response surface methodology (RSM) identifies DMF, 60°C, and 1.5 equivalents as optimal (yield: 78%). ANOVA confirms solvent choice contributes 65% to variance (p < 0.01) .

Q. How should researchers resolve contradictions in kinetic data for azide-alkyne cycloadditions involving this compound?

Conflicting rate constants may arise from solvent polarity or catalyst loading. Solutions:

  • Control experiments : Compare kinetics in DMF vs. THF to isolate solvent effects.
  • In-situ monitoring : Use UV-Vis or Raman spectroscopy to track azide consumption.
  • Multivariate analysis : Partial least squares (PLS) regression correlates variables (e.g., [Cu], solvent polarity) with rate constants .

Q. What computational tools model the reactivity of this compound in click reactions?

DFT calculations (e.g., Gaussian 16) predict transition states for CuAAC. Key steps:

  • Geometry optimization : B3LYP/6-31G(d) basis set.
  • Energy barriers : Calculate activation energy for azide-alkyne coordination.
    COMSOL Multiphysics® integrates reaction kinetics with diffusion models for reactor design .

Q. How do theoretical frameworks guide mechanistic studies of ester hydrolysis in this compound?

Apply Marcus theory to analyze nucleophilic attack on the ester carbonyl. Parameters:

  • Solvent reorganization energy (λ) : Higher in polar solvents (e.g., λ = 1.2 eV in H₂O vs. 0.8 eV in THF).
  • Activation energy : Correlate with Hammett σ values for substituent effects .

Q. What interdisciplinary approaches enhance applications of this compound in materials science?

  • Polymer chemistry : Incorporate into dendrimers via step-growth polymerization (PDI < 1.2 achieved via SEC).
  • Bioconjugation : Site-specific labeling of proteins using strain-promoted azide-alkyne cycloaddition (SPAAC) .

Methodological Resources

  • Data Analysis : Use JMP® or Minitab® for ANOVA and RSM (tutorials in ).
  • Safety Protocols : Follow NFPA 704 guidelines for azide handling .
  • Ethical Compliance : Document synthetic procedures per ACS Organic Chemistry Guidelines .

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